iNOS-IN-2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C25H31NO7 |

|---|---|

分子量 |

457.5 g/mol |

IUPAC 名称 |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-[3-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C25H31NO7/c1-29-19-16-21(28)25(24(17-19)31-3)20(27)7-5-18-6-8-22(23(15-18)30-2)33-12-4-9-26-10-13-32-14-11-26/h5-8,15-17,28H,4,9-14H2,1-3H3/b7-5+ |

InChI 键 |

GIYFOHBNNQFOMK-FNORWQNLSA-N |

手性 SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2)OCCCN3CCOCC3)OC)O |

规范 SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC(=C(C=C2)OCCCN3CCOCC3)OC)O |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of iNOS-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

iNOS-IN-2, also identified as compound 53, has emerged as a significant molecule in the landscape of inflammatory disease research.[1][2][3] This potent small molecule demonstrates a dual mechanism of action by directly inhibiting the enzymatic activity of inducible nitric oxide synthase (iNOS) and downregulating its protein expression. This guide provides a comprehensive technical overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and regulatory pathways.

Core Mechanism of Action: Dual Inhibition of iNOS

This compound exerts its anti-inflammatory effects through a two-pronged approach targeting the inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade responsible for the production of high levels of nitric oxide (NO).[1][2] The primary mechanisms are:

-

Direct Enzymatic Inhibition: this compound acts as a direct inhibitor of the iNOS enzyme, likely by binding to its active site. This direct interaction prevents the conversion of L-arginine to L-citrulline and nitric oxide. Molecular docking studies, as described in the foundational research, have elucidated the probable binding mode of this compound within the active site of the iNOS protein.

-

Downregulation of iNOS Protein Expression: Beyond immediate enzymatic inhibition, this compound also significantly reduces the cellular levels of the iNOS protein. This is achieved by suppressing the expression of the NOS2 gene, which is responsible for encoding the iNOS enzyme. This action on protein levels provides a more sustained reduction in NO production.

The following diagram illustrates the dual mechanism of this compound in inhibiting nitric oxide production.

Caption: Dual inhibitory action of this compound on the iNOS pathway.

Quantitative Data Summary

The inhibitory potency and cytotoxic profile of this compound have been quantified in cell-based assays. The following tables summarize the key data.

Table 1: Inhibitory Activity of this compound on Nitric Oxide Production

| Cell Line | Stimulant | Assay | IC50 (µM) | Reference |

| RAW 264.7 | LPS | Griess Assay | 6.4 |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | IC50 (µM) | Reference |

| RAW 264.7 | MTT Assay | > 80 |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Nitric Oxide Production Inhibition Assay (Griess Assay)

This protocol details the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Workflow Diagram:

Caption: Workflow for the Griess assay to measure NO production.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are then incubated for 1 hour.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to each well to a final concentration of 1 µg/mL to induce iNOS expression and NO production.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Nitrite Measurement: After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate. 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) is added to each well, followed by a 10-minute incubation at room temperature, protected from light. Then, 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the plate is incubated for another 10 minutes at room temperature.

-

Data Acquisition: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve generated with sodium nitrite.

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is determined by non-linear regression analysis.

iNOS Protein Expression Analysis (Western Blot)

This protocol describes the determination of iNOS protein levels in LPS-stimulated RAW 264.7 cells treated with this compound.

Workflow Diagram:

Caption: Western blot workflow for iNOS protein expression analysis.

Methodology:

-

Cell Treatment and Lysis: RAW 264.7 cells are treated with this compound and/or LPS as described in the NO production assay. Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for iNOS. A primary antibody against a housekeeping protein, such as β-actin or GAPDH, is used as a loading control.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of iNOS is normalized to the expression of the loading control.

Signaling Pathway Interactions

The expression of the NOS2 gene is primarily regulated by the transcription factor NF-κB. Inflammatory stimuli, such as LPS, activate the NF-κB signaling pathway, leading to the translocation of NF-κB into the nucleus and subsequent transcription of the NOS2 gene. While the primary action of this compound is on the iNOS protein itself, its ability to downregulate iNOS protein expression suggests a potential interaction with upstream signaling pathways, such as the NF-κB pathway. Further investigation is required to fully elucidate the effects of this compound on these signaling cascades.

The following diagram depicts the NF-κB signaling pathway leading to iNOS expression.

Caption: Simplified NF-κB signaling pathway for iNOS expression.

Conclusion

This compound represents a promising therapeutic candidate for inflammatory diseases due to its dual mechanism of action. It not only provides immediate inhibition of NO production through direct enzyme binding but also ensures a sustained effect by downregulating iNOS protein expression. The detailed protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals working to further characterize and develop this compound and similar molecules. Future studies should focus on elucidating the precise molecular interactions with the iNOS active site and exploring the potential effects on upstream signaling pathways to provide a more complete understanding of its pharmacological profile.

References

The Discovery and Synthesis of iNOS-IN-2: A Technical Guide

An In-depth Examination of a Novel Inducible Nitric Oxide Synthase Inhibitor

This technical guide provides a comprehensive overview of the discovery and synthesis of iNOS-IN-2, a potent down-regulator of the inducible nitric oxide synthase (iNOS) protein. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of iNOS inhibitors for chronic inflammatory conditions.

Introduction to iNOS and its Role in Inflammation

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade. Unlike its constitutive counterparts, endothelial NOS (eNOS) and neuronal NOS (nNOS), iNOS is not typically present in resting cells. Its expression is induced by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α)[1][2]. Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), a highly reactive free radical. While NO plays crucial roles in physiological processes, its overproduction by iNOS during chronic inflammation can lead to tissue damage, cellular toxicity, and the exacerbation of various inflammatory diseases[3][4]. The signaling pathway for LPS-induced iNOS expression is complex, primarily involving the activation of the Toll-like receptor 4 (TLR4) and subsequent downstream signaling cascades, including the NF-κB and MAPK pathways, which ultimately lead to the transcription of the NOS2 gene[1].

Discovery of this compound

This compound, also referred to as compound 53 in the primary literature, was identified during a screening of novel chalcone derivatives for their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. The research, published by Youzhe Yang and colleagues in the European Journal of Medicinal Chemistry in 2020, aimed to develop new therapeutic agents for chronic inflammation by targeting the iNOS pathway.

Biological Activity

This compound demonstrated significant inhibitory effects on NO production and was found to be a potent down-regulator of iNOS protein expression. The key quantitative data from the primary study are summarized in the tables below.

Table 1: Inhibitory Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

| Compound | Concentration (µM) | Inhibition of NO Production (%) | IC₅₀ (µM) |

| This compound | 10 | 84.0 | 6.4 |

| This compound | 5 | Not specified in abstract | |

| This compound | 2.5 | Not specified in abstract | |

| This compound | 1.25 | Not specified in abstract |

Table 2: Cytotoxicity of this compound in RAW 264.7 Cells

| Compound | IC₅₀ (µM) |

| This compound | > 80 |

The data indicates that this compound is a potent inhibitor of NO production with low cytotoxicity, suggesting a favorable therapeutic window.

Synthesis of this compound

The synthesis of this compound, a chalcone derivative, is based on the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde. The general synthetic scheme is outlined below.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of chalcone derivatives similar to this compound, based on established methodologies. The exact details for this compound synthesis would be found in the full text of the primary research article.

-

Preparation of Reactants:

-

Dissolve 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone (1 mmol) and the appropriately substituted benzaldehyde (1 mmol) in ethanol (25 mL) in a round-bottom flask.

-

-

Reaction Initiation:

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add an aqueous solution of a strong base, such as potassium hydroxide (40% w/v), dropwise to the cooled mixture with constant stirring.

-

-

Reaction Progression:

-

Allow the reaction mixture to warm to room temperature and continue stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry the solid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified chalcone derivative, this compound.

-

Key Experimental Methodologies

The biological activity of this compound was evaluated through a series of in vitro experiments. The following sections provide detailed protocols for the key assays used in its discovery.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce iNOS expression and NO production.

-

Nitric Oxide Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, and the intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.

-

Protocol :

-

After the 24-hour incubation period with LPS and this compound, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a separate 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

The percentage of NO production inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-only control)] x 100

-

Western Blot Analysis for iNOS Protein Expression

Western blotting is used to detect and quantify the levels of iNOS protein in the cell lysates.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using a specific primary antibody against iNOS, followed by a secondary antibody conjugated to an enzyme that facilitates detection.

-

Protocol :

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C with gentle agitation. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the iNOS protein levels to the corresponding loading control.

-

Signaling Pathways and Experimental Workflow

LPS-Induced iNOS Signaling Pathway

The following diagram illustrates the key signaling events initiated by LPS that lead to the expression of iNOS.

Caption: LPS-induced iNOS expression pathway.

Experimental Workflow for this compound Discovery and Evaluation

The diagram below outlines the logical flow of experiments performed to identify and characterize this compound.

Caption: Workflow for this compound discovery.

Conclusion

This compound represents a promising lead compound for the development of novel anti-inflammatory therapeutics. Its potent inhibitory effect on nitric oxide production, coupled with its ability to down-regulate iNOS protein expression at non-toxic concentrations, highlights its potential for treating chronic inflammatory diseases where iNOS is pathologically up-regulated. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile. This technical guide provides a foundational understanding of the discovery, synthesis, and in vitro evaluation of this novel iNOS inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neobavaisoflavone ameliorates LPS-induced RAW264.7 cell inflammations by suppressing the activation of NF-κB and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to iNOS-IN-2: A Potent Down-Regulator of Inducible Nitric Oxide Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

iNOS-IN-2 has emerged as a significant small molecule inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a potent down-regulator of the iNOS protein.[1] Its chemical identity is defined by the following properties:

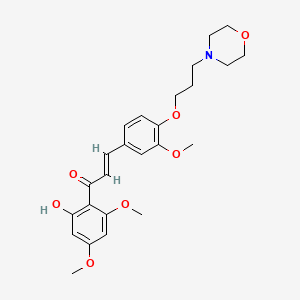

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₁NO₇ | [1] |

| Molecular Weight | 457.52 g/mol | [1] |

| CAS Number | 2419891-42-0 | [1] |

| SMILES | O=C(C1=C(OC)C=C(OC)C=C1O)/C=C/C2=CC=C(OCCCN3CCOCC3)C(OC)=C2 | |

| IUPAC Name | (E)-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-((3-(morpholino)propyl)oxy)-3-methoxyphenyl)prop-2-en-1-one | |

| Solubility | Soluble in DMSO. | |

| Storage | Store at -20°C for long-term stability. | [2] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of nitric oxide (NO) production with an IC50 of 6.4 μM. It functions as a down-regulator of the iNOS protein. The overproduction of NO by iNOS is a key factor in the pathophysiology of chronic inflammation.

The induction of iNOS expression is a complex process initiated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). These stimuli activate intracellular signaling cascades, primarily the NF-κB and STAT1 pathways, which lead to the transcription of the NOS2 gene and subsequent translation into the iNOS protein.

Figure 2: Simplified iNOS Signaling Pathway and the Action of this compound.

While the precise mechanism of how this compound down-regulates iNOS protein is not fully elucidated in publicly available literature, it is hypothesized to interfere with the expression or stability of the iNOS protein rather than acting as a direct competitive inhibitor of the enzyme's active site.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Nitric Oxide Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

-

-

Sodium nitrite (NaNO₂) standard solution

-

96-well cell culture plates

-

Microplate reader

Workflow:

Figure 3: Workflow for the Griess Assay.

Procedure:

-

Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression.

-

Incubate the plates for an additional 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Prepare the Griess reagent by mixing equal volumes of Solution A and Solution B immediately before use.

-

Add 100 µL of the Griess reagent to each 100 µL of supernatant in a new 96-well plate.

-

Incubate the mixture for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Workflow:

Figure 4: Workflow for the MTT Assay.

Procedure:

-

Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the cells for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate the plate for 10 minutes on a shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Data Summary

Table 2: Biological Activity of this compound

| Parameter | Cell Line | Value | Reference |

| NO Production Inhibition (IC₅₀) | RAW 264.7 | 6.4 µM | |

| Cytotoxicity (CC₅₀) | RAW 264.7 | > 50 µM |

Conclusion

This compound is a valuable research tool for studying the role of iNOS in inflammatory processes. Its potency in down-regulating iNOS protein and inhibiting NO production makes it a promising lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols and pathway diagrams provided in this guide are intended to support further investigation into the mechanism of action and potential applications of this compound.

References

iNOS-IN-2: A Technical Guide to its Binding Affinity with Inducible Nitric Oxide Synthase (iNOS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of iNOS-IN-2, a known inhibitor of inducible nitric oxide synthase (iNOS). This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Quantitative Binding Affinity Data

This compound has been identified as a potent down-regulator of iNOS protein, effectively inhibiting the production of nitric oxide (NO)[1]. The primary quantitative measure of its inhibitory activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Parameter | Value | Cell Line | Reference |

| This compound | IC50 (NO Production) | 6.4 µM | RAW264.7 | Yang Y, et al. Eur J Med Chem. 2020[1]. |

| This compound | IC50 (Cytotoxicity) | > 80 µM | RAW264.7 | Yang Y, et al. Eur J Med Chem. 2020. |

Note: A direct measure of binding affinity, the dissociation constant (Kd), for this compound has not been identified in the public domain at the time of this report. The provided IC50 value is derived from a cell-based assay and reflects the functional inhibition of NO production, which is an indirect measure of binding affinity.

Experimental Protocols

While the specific, detailed protocol used by Yang et al. for determining the IC50 of this compound is not publicly available in its entirety, a representative experimental workflow for a cell-based iNOS inhibition assay can be constructed based on established methodologies.

Cell-Based Nitric Oxide Production Inhibition Assay (Griess Assay)

This protocol outlines a general procedure for measuring the inhibition of nitric oxide production in a macrophage cell line, such as RAW264.7, a common model for studying iNOS induction.

1. Cell Culture and Seeding:

-

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and incubated for 24 hours to allow for adherence.

2. iNOS Induction and Inhibitor Treatment:

-

To induce the expression of iNOS, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and, in some cases, interferon-gamma (IFN-γ).

-

Concurrently, cells are treated with varying concentrations of the test compound (this compound) or a vehicle control (e.g., DMSO).

3. Incubation:

-

The plates are incubated for a further 24-48 hours to allow for iNOS expression and subsequent NO production.

4. Nitrite Measurement (Griess Reaction):

-

After incubation, the cell culture supernatant is collected.

-

The concentration of nitrite, a stable and quantifiable breakdown product of NO, is measured using the Griess reagent. This typically involves mixing the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The mixture is incubated at room temperature for 10-15 minutes, allowing for a colorimetric reaction to occur.

5. Data Analysis:

-

The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 540 nm.

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is determined from the standard curve.

-

The percentage of inhibition of NO production is calculated for each concentration of the test compound relative to the vehicle control.

-

The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of iNOS Induction and Inhibition

The following diagram illustrates the general signaling pathway leading to the induction of iNOS and the subsequent production of nitric oxide, which can be inhibited by compounds like this compound.

Caption: iNOS induction and inhibition pathway.

Experimental Workflow for Determining IC50 of an iNOS Inhibitor

The following diagram outlines the key steps in a typical cell-based assay to determine the IC50 value of a potential iNOS inhibitor.

Caption: Workflow for IC50 determination.

References

In-Depth Technical Guide: Selectivity of iNOS-IN-2 for iNOS over nNOS and eNOS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of iNOS-IN-2, a potent inhibitor of inducible nitric oxide synthase (iNOS). Below, we present quantitative data on its inhibitory activity against the three nitric oxide synthase isoforms (iNOS, nNOS, and eNOS), detailed experimental methodologies for assessing this selectivity, and visual representations of key pathways and workflows.

Quantitative Selectivity Profile of this compound

This compound, identified as compound 4i (N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzimidamide), has demonstrated notable selectivity for the inducible isoform of nitric oxide synthase (iNOS) over the neuronal (nNOS) and endothelial (eNOS) isoforms. This selectivity is crucial for therapeutic applications where targeting iNOS-driven pathological nitric oxide production is desired without disrupting the physiological functions of nNOS and eNOS.

The inhibitory potency of this compound against the different NOS isoforms is summarized in the table below. The data is compiled from in vitro enzyme assays.

| Nitric Oxide Synthase Isoform | IC50 Value (µM) | Selectivity Ratio (vs. iNOS) |

| iNOS (inducible) | 20 | 1 |

| nNOS (neuronal) | >100 | >5 |

| eNOS (endothelial) | >100 | >5 |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A higher IC50 value indicates lower potency.

Based on the available data, this compound exhibits at least a 5-fold greater selectivity for iNOS over both nNOS and eNOS. The compound shows no significant inhibition of eNOS at concentrations up to 100 µM[1].

Experimental Protocols for Determining NOS Inhibition

The determination of IC50 values for NOS inhibitors typically involves in vitro enzyme activity assays. The following are detailed methodologies representative of those used to evaluate the selectivity of compounds like this compound.

Hemoglobin Capture Assay

This spectrophotometric method is a common technique for measuring NOS activity by detecting the NO-mediated conversion of oxyhemoglobin to methemoglobin.[2]

Objective: To determine the concentration-dependent inhibition of iNOS, nNOS, and eNOS by this compound.

Materials:

-

Purified recombinant human iNOS, nNOS, and eNOS enzymes.

-

L-arginine (substrate).

-

NADPH (cofactor).

-

Calmodulin (for nNOS and eNOS activation).

-

(6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor).

-

Oxyhemoglobin.

-

This compound (test compound).

-

Phosphate buffer (pH 7.4).

-

96-well microplate reader.

Procedure:

-

Preparation of Reagents:

-

Prepare a reaction buffer containing phosphate buffer, L-arginine, NADPH, BH4, and calmodulin (for nNOS and eNOS assays).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to obtain a range of test concentrations.

-

Prepare a solution of oxyhemoglobin in the reaction buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add the reaction buffer.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Add the purified NOS enzyme (iNOS, nNOS, or eNOS) to initiate the reaction.

-

Immediately add the oxyhemoglobin solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 405 nm and 420 nm at multiple time points to monitor the formation of methemoglobin.

-

-

Data Analysis:

-

Calculate the rate of methemoglobin formation for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

[3H]-L-arginine to [3H]-L-citrulline Conversion Assay

This radiometric assay directly measures the enzymatic conversion of L-arginine to L-citrulline, providing a highly sensitive method for quantifying NOS activity.

Objective: To quantify the inhibitory effect of this compound on the catalytic activity of iNOS, nNOS, and eNOS.

Materials:

-

Purified recombinant human iNOS, nNOS, and eNOS enzymes.

-

[3H]-L-arginine (radiolabeled substrate).

-

L-arginine (unlabeled).

-

NADPH.

-

Calmodulin (for nNOS and eNOS).

-

BH4.

-

This compound.

-

HEPES buffer (pH 7.4).

-

Dowex AG 50WX-8 resin (sodium form).

-

Scintillation cocktail and counter.

Procedure:

-

Reaction Setup:

-

In microcentrifuge tubes, prepare a reaction mixture containing HEPES buffer, NADPH, BH4, calmodulin (for nNOS/eNOS), a mixture of labeled and unlabeled L-arginine, and the appropriate NOS enzyme.

-

Add varying concentrations of this compound or vehicle control to the tubes.

-

-

Enzymatic Reaction:

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

-

Separation of [3H]-L-citrulline:

-

Apply the reaction mixture to columns containing Dowex AG 50WX-8 resin. This resin binds unreacted [3H]-L-arginine.

-

Elute the [3H]-L-citrulline from the column with water.

-

-

Quantification:

-

Add the eluate to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [3H]-L-citrulline produced in each reaction.

-

Determine the percentage of inhibition for each concentration of this compound.

-

Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway of iNOS Inhibition

The following diagram illustrates the signaling pathway leading to the production of nitric oxide by iNOS and the point of inhibition by this compound.

References

In Vitro Characterization of iNOS-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of iNOS-IN-2, a potent down-regulator of inducible nitric oxide synthase (iNOS) protein. This compound, also referred to as Compound 53, has demonstrated significant potential in modulating inflammatory responses by inhibiting the production of nitric oxide (NO). This document outlines the key quantitative data, detailed experimental protocols for its characterization, and visual representations of the experimental workflow and its proposed mechanism of action.

Quantitative Data Summary

The in vitro activity of this compound has been primarily characterized in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. The key quantitative metrics are summarized in the table below.

| Parameter | Cell Line | Value | Reference |

| IC50 (NO Production Inhibition) | RAW 264.7 | 6.4 µM | [1] |

| NO Production Inhibition at 10 µM | RAW 264.7 | 84.0% | [1] |

| IC50 (Cytotoxicity) | RAW 264.7 | > 80 µM | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are based on the methods described in the primary literature.[1]

Cell Culture and Treatment

-

Cell Line: RAW 264.7 (murine macrophage cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for NO and viability assays, 6-well for Western blot).

-

Allow cells to adhere and grow to a suitable confluency.

-

Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Induce iNOS expression and NO production by stimulating the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Include a vehicle control (e.g., DMSO) and a positive control for inhibition.

-

Incubate the cells for an appropriate duration (e.g., 24 hours) before proceeding with the assays.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Sodium Nitrite (NaNO2) standard solution.

-

-

Procedure:

-

After the treatment period, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated using known concentrations of sodium nitrite.

-

The percentage of NO production inhibition is calculated relative to the LPS-stimulated vehicle control.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compound.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

-

Procedure:

-

After the treatment period, remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Western Blot Analysis for iNOS Protein Expression

This technique is used to detect and quantify the levels of iNOS protein in cell lysates.

-

Reagents and Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Protein assay reagent (e.g., BCA or Bradford).

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against iNOS.

-

Primary antibody against a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro characterization of this compound.

Caption: Experimental workflow for the in vitro characterization of this compound.

Proposed Signaling Pathway of this compound Action

The diagram below depicts the proposed mechanism of action for this compound in inhibiting nitric oxide production.

Caption: Proposed mechanism of this compound in down-regulating iNOS expression.

References

The Role of iNOS-IN-2 in Inflammatory Pathways: A Technical Guide

An In-depth Examination of a Novel iNOS Down-regulator for Researchers and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributor to the pathogenesis of a wide array of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key mediator in the inflammatory cascade is inducible nitric oxide synthase (iNOS), an enzyme responsible for the high-output production of nitric oxide (NO), a potent inflammatory molecule. The overexpression of iNOS is a hallmark of chronic inflammation, making it a critical target for therapeutic intervention. iNOS-IN-2, also known as Compound 53, has emerged as a potent down-regulator of iNOS protein expression, demonstrating significant potential in the modulation of inflammatory responses. This technical guide provides a comprehensive overview of the role of this compound in inflammatory pathways, its mechanism of action, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by inhibiting the production of nitric oxide.[1] It achieves this by potently down-regulating the expression of the iNOS protein.[1] This inhibitory action disrupts a key inflammatory pathway, reducing the downstream effects of excessive NO, such as vasodilation, tissue damage, and the potentiation of the inflammatory response.

Quantitative Data Summary

The efficacy and safety profile of this compound have been characterized by in vitro assays, with the key quantitative data summarized in the table below for clear comparison.

| Assay | Cell Line | Parameter | Value | Reference |

| NO Production Inhibition | RAW 264.7 | IC50 | 6.4 μM | [1] |

| Cytotoxicity | RAW 264.7 | IC50 | > 80 μM | [1] |

Impact on Inflammatory Signaling Pathways

The inflammatory response is orchestrated by a complex network of signaling pathways. iNOS expression is predominantly regulated by the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger these pathways, leading to the transcription of iNOS and other pro-inflammatory genes.

NF-κB Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including iNOS. This compound has been shown to interfere with this pathway, although the precise mechanism of this interference is still under investigation. It is hypothesized that this compound may inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit of NF-κB.

MAPK Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), represents another critical signaling node in the inflammatory process.[2] These kinases are activated by various inflammatory stimuli and, in turn, phosphorylate and activate transcription factors that drive the expression of inflammatory genes like iNOS. The inhibitory effect of this compound on iNOS expression suggests a potential role in modulating MAPK signaling. It is plausible that this compound inhibits the phosphorylation of key MAPK proteins, thereby reducing the activation of downstream transcription factors.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments used to characterize the activity of this compound are provided below.

In Vitro Assays

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce iNOS expression and NO production.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS and phosphorylated signaling proteins.

-

Seed RAW 264.7 cells in 6-well plates and treat with this compound and/or LPS as required by the specific experiment.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for iNOS, phospho-p65, total p65, phospho-p38, total p38, etc., overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

In Vivo Anti-Inflammatory Model

This is a widely used and well-characterized model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.

-

Acclimatize male Sprague-Dawley rats or Swiss albino mice for at least one week before the experiment.

-

Administer this compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg) one hour before the induction of inflammation. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

-

Induce acute inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

-

At the end of the experiment, the animals can be euthanized, and the paw tissue can be collected for further analysis, such as measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or cytokine levels.

Conclusion

This compound is a promising small molecule inhibitor of NO production that acts by down-regulating iNOS protein expression. Its ability to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, underscores its potential as a therapeutic agent for chronic inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other novel anti-inflammatory compounds. Future research should focus on elucidating the precise molecular targets of this compound within these signaling cascades, its selectivity for iNOS over other NOS isoforms, and its efficacy and safety in more complex preclinical models of chronic inflammation.

References

Technical Guide: The Potent and Selective iNOS Inhibitor 1400W and its Effect on Nitric Oxide Production

Disclaimer: Information on a specific compound designated "iNOS-IN-2" is not available in the public domain. This technical guide has been developed using data for the well-characterized, potent, and highly selective inducible nitric oxide synthase (iNOS) inhibitor, 1400W , as a representative example to fulfill the user's request for an in-depth technical guide. All data, protocols, and diagrams presented herein pertain to 1400W.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the iNOS inhibitor 1400W, with a focus on its mechanism of action and its effect on nitric oxide (NO) production. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction to 1400W

1400W, with the chemical name N-(3-(Aminomethyl)benzyl)acetamidine, is a slow, tight-binding, and highly selective inhibitor of inducible nitric oxide synthase (iNOS or NOS2).[1] iNOS is one of the three isoforms of nitric oxide synthase and is typically expressed in response to inflammatory stimuli such as cytokines and microbial products, leading to the production of large amounts of nitric oxide. While NO is a crucial signaling molecule, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases, sepsis, and some cancers. Selective inhibitors of iNOS, such as 1400W, are therefore valuable research tools and potential therapeutic agents for mitigating the detrimental effects of excessive NO production.

Mechanism of Action

1400W exhibits a potent and selective inhibitory action against the iNOS enzyme. Its mechanism of action is characterized by the following key features:

-

Slow, Tight-Binding Inhibition: 1400W is a slow, tight-binding inhibitor of iNOS, with a dissociation constant (Kd) of less than 7 nM.[1]

-

High Selectivity for iNOS: It demonstrates high selectivity for iNOS over the other two isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). It is reported to be over 50-fold more potent against iNOS than eNOS.

-

Competitive with L-arginine: The inhibitory action of 1400W is competitive with the natural substrate of iNOS, L-arginine.

-

Irreversible or Slowly Reversible: In vitro studies suggest that 1400W is either an irreversible or an extremely slowly reversible inhibitor of human iNOS.

Quantitative Data on the Effect of 1400W on Nitric Oxide Production

The following tables summarize the quantitative data on the inhibitory activity of 1400W from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of iNOS by 1400W

| Cell Line/Enzyme Source | Assay Type | Inducer(s) | Measured Parameter | IC50/Kd/Ki | Reference |

| Human iNOS (Cell-free) | Enzyme Assay | - | Dissociation Constant (Kd) | < 7 nM | |

| Human iNOS (Cell-free) | Enzyme Assay | - | Inhibition Constant (Ki) | 2 µM | |

| RAW 264.7 (mouse macrophage) | Nitric Oxide Production | LPS/IFNγ | Nitrite Accumulation | 0.2 µM | |

| RAW 264.7 (mouse macrophage) | Anti-inflammatory Assay | LPS | Nitrite Accumulation | 0.3 µM | |

| RAW 264.7 (mouse macrophage) | Nitric Oxide Generation | LPS | Nitrite Levels | 1.5 µM | |

| Primary adult microglia | Nitric Oxide Production | - | NO, 3-NT, and MDA production | - |

Table 2: In Vivo Efficacy of 1400W

| Animal Model | Condition | Dosing | Measured Outcome | Efficacy | Reference |

| Rat | Endotoxin-induced vascular injury | - | Inhibition of iNOS vs. eNOS | >50-fold more potent against iNOS | |

| Rat | LPS-induced vascular leakage | - | Vascular leakage in various organs | Up to 100% protection | |

| Rat | Renal Ischemia/Reperfusion Injury | - | Oxidative and nitrosative stress | Ameliorative effect | |

| Mouse | Solid tumor growth | - | Tumor growth | Reduction in tumor growth rate | |

| Rat | Ileum leakage | 0.1-10 mg/kg, s.c. | Ileum leakage | EC50 of 0.16 mg/kg |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of iNOS inhibitors on nitric oxide production and cell viability.

In Vitro Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

Objective: To determine the IC50 value of an iNOS inhibitor by measuring its effect on nitric oxide production in lipopolysaccharide (LPS) and interferon-gamma (IFNγ)-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Recombinant murine Interferon-gamma (IFNγ)

-

iNOS inhibitor (e.g., 1400W)

-

Griess Reagent System

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the iNOS inhibitor in complete DMEM. Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

-

Stimulation: To induce iNOS expression, add LPS (final concentration of 1 µg/mL) and IFNγ (final concentration of 10 ng/mL) to all wells except for the negative control (unstimulated cells).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Prepare a sodium nitrite standard curve (0-100 µM) in complete DMEM.

-

Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well containing supernatant and standards.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Subtract the absorbance of the blank (media only) from all readings.

-

Calculate the nitrite concentration in each sample using the standard curve.

-

Plot the percentage of inhibition of nitric oxide production against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of the iNOS inhibitor on RAW 264.7 cells to ensure that the observed reduction in nitric oxide is not due to cell death.

Materials:

-

Cells treated as in the nitric oxide inhibition assay

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Compound Treatment: Perform cell seeding, compound treatment, and stimulation as described in the nitric oxide inhibition protocol (Section 4.1, steps 1-4).

-

MTT Addition: After the 24-hour incubation, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well.

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.

-

Data Acquisition and Analysis:

-

Gently mix the contents of each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Mandatory Visualizations

Signaling Pathway of iNOS Induction and Inhibition

Caption: iNOS induction by LPS and IFNγ and inhibition by 1400W.

Experimental Workflow for In Vitro Screening of iNOS Inhibitors

Caption: Workflow for iNOS inhibitor screening.

References

The Core Downstream Signaling Effects of iNOS Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS or NOS2) is a critical enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO). While essential for host defense, dysregulated iNOS activity is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and chronic inflammatory conditions.[1][2] The development of selective iNOS inhibitors is therefore a significant area of therapeutic research. This guide elucidates the core downstream signaling effects of iNOS inhibition, providing a technical overview for researchers and drug development professionals. Although a specific inhibitor designated "iNOS-IN-2" is not prominently documented in publicly available scientific literature, this document outlines the established effects of selective iNOS inhibitors, which would be the expected downstream consequences of such a compound.

The primary mechanism of action for an iNOS inhibitor is the reduction of NO synthesis.[1] This directly impacts a multitude of signaling pathways that are modulated by NO. The downstream effects are largely characterized by the mitigation of nitrosative stress and the modulation of inflammatory and survival pathways.

Key Downstream Signaling Pathways Affected by iNOS Inhibition

Inhibition of iNOS leads to a reduction in NO levels, which in turn affects several key signaling pathways:

-

Nuclear Factor-κB (NF-κB) Signaling: In many inflammatory conditions, there is a positive feedback loop where NO can potentiate NF-κB activity, a key transcription factor for pro-inflammatory genes, including iNOS itself. Inhibition of iNOS can therefore lead to a reduction in NF-κB-mediated transcription of inflammatory cytokines and other target genes.[3]

-

Cyclooxygenase-2 (COX-2) Pathway: There is significant crosstalk between the iNOS and COX-2 pathways. NO can S-nitrosylate and activate COX-2, leading to increased production of prostaglandins like PGE2, which are key mediators of inflammation and pain.[4] Selective iNOS inhibition has been shown to decrease COX-2 activity and PGE2 production.

-

Apoptosis and Cell Survival Pathways: Nitric oxide has a dual role in regulating apoptosis. At high concentrations, it can be pro-apoptotic. However, in many cancer cells, lower, sustained levels of NO produced by iNOS can be anti-apoptotic. One mechanism for this is the S-nitrosylation and stabilization of the anti-apoptotic protein Bcl-2. Inhibition of iNOS has been demonstrated to decrease Bcl-2 expression, thereby sensitizing cancer cells to apoptosis.

-

Angiogenesis: NO is a known promoter of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. By reducing NO bioavailability, iNOS inhibitors can decrease the density of microvessels in tumors.

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways are crucial in transducing extracellular signals to cellular responses, including inflammation. Some studies suggest that the effects of iNOS inhibition on the expression of inflammatory mediators can be mediated through the downregulation of MAPK signaling.

Quantitative Data on iNOS Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of several known selective iNOS inhibitors. This data is crucial for comparing the potency of different compounds.

| Inhibitor | IC50 for iNOS | Species | Notes | Reference |

| L-NIL | 3.3 µM | Murine | Inducible NO synthase inhibitor. | |

| 1400W | Not specified | Not specified | A selective iNOS inhibitor. | |

| S-Methylisothiourea sulfate | Not specified | Not specified | A potent, selective, and competitive inhibitor of iNOS. | |

| Aminoguanidine | Not specified | Not specified | A moderately selective iNOS inhibitor. | |

| L-NAME | Not specified | Not specified | A non-selective NOS inhibitor. |

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of iNOS inhibitor effects. Below are protocols for key experiments frequently cited in the literature.

Western Blot Analysis for iNOS, COX-2, and Bcl-2 Expression

This method is used to quantify the protein levels of iNOS, COX-2, and Bcl-2 in cell lysates or tissue homogenates following treatment with an iNOS inhibitor.

1. Sample Preparation:

- Treat cells (e.g., RAW264.7 macrophages or A375 melanoma cells) with the iNOS inhibitor at various concentrations for a specified time.

- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a Bradford or BCA assay.

2. SDS-PAGE and Protein Transfer:

- Separate 15 µg of protein from each sample on an 8-15% SDS-polyacrylamide gel.

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against iNOS, COX-2, or Bcl-2 overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

4. Detection:

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

- Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Nitrite Measurement (Griess Assay) for NO Production

This assay is used to indirectly measure NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

1. Sample Collection:

- Culture cells (e.g., LPS-stimulated RAW264.7 macrophages) in the presence or absence of the iNOS inhibitor.

- After the incubation period, collect the cell culture supernatant.

2. Griess Reaction:

- Mix 50 µL of the supernatant with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.

- Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature in the dark.

3. Measurement:

- Measure the absorbance at 540 nm using a microplate reader.

- Calculate the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

In Vivo Tumor Xenograft Model

This model is used to assess the anti-tumor efficacy of an iNOS inhibitor in a living organism.

1. Cell Implantation:

- Subcutaneously inject human melanoma cells (e.g., A375) into the flank of immunodeficient mice (e.g., NOD/SCID).

2. Treatment:

- Once tumors are established, randomize the mice into control and treatment groups.

- Administer the iNOS inhibitor (e.g., L-nil) orally or via intraperitoneal injection daily.

3. Tumor Measurement and Survival:

- Measure tumor volume regularly using calipers.

- Monitor the survival of the mice.

4. Immunohistochemistry:

- At the end of the study, excise the tumors and fix them in formalin.

- Embed the tumors in paraffin and section them.

- Perform immunohistochemical staining for markers of interest, such as CD31 (for microvessel density) and cleaved caspase-3 (for apoptosis).

Visualizing Downstream Signaling and Workflows

Signaling Pathway of iNOS Inhibition

Caption: Downstream effects of iNOS inhibition.

Experimental Workflow for Assessing iNOS Inhibitor Efficacy

Caption: Workflow for evaluating an iNOS inhibitor.

Conclusion

Selective inhibition of iNOS represents a promising therapeutic strategy for a variety of diseases characterized by inflammation and aberrant cell survival. The downstream signaling effects of iNOS inhibitors are primarily mediated by the reduction of nitric oxide and its subsequent impact on key pathways such as NF-κB, COX-2, and apoptosis. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of novel iNOS inhibitors. A thorough understanding of these downstream effects is paramount for the successful translation of these compounds into clinical applications.

References

- 1. What are NOS2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iNOS-selective inhibitors for cancer prevention: promise and progress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Targets and Interactions of iNOS-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and interactions of iNOS-IN-2, a potent down-regulator of inducible nitric oxide synthase (iNOS) protein. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development in therapeutic areas where iNOS modulation is critical.

Introduction to iNOS and the Therapeutic Rationale for its Inhibition

Inducible nitric oxide synthase (iNOS or NOS2) is a key enzyme in the inflammatory cascade.[1] Unlike its constitutive counterparts, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS is not typically present in resting cells.[2] Its expression is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[1][3] Once expressed, iNOS produces large and sustained amounts of nitric oxide (NO), a highly reactive free radical.[4]

While NO plays essential physiological roles, its overproduction by iNOS is implicated in the pathophysiology of numerous diseases, including chronic inflammation, septic shock, and certain cancers. The excessive NO can lead to cellular damage, tissue injury, and dysregulation of signaling pathways. Consequently, the selective inhibition of iNOS has emerged as a promising therapeutic strategy to mitigate the detrimental effects of excessive NO production during inflammatory conditions.

This compound: A Novel Inhibitor of Nitric Oxide Production

This compound (also referred to as Compound 53 in its primary publication) is a novel small molecule identified as a potent down-regulator of iNOS protein. It has been shown to effectively inhibit the production of nitric oxide in cellular models of inflammation.

Quantitative Data

The available quantitative data for this compound is summarized in the table below. This information is derived from in vitro studies assessing its inhibitory effects on nitric oxide production and its impact on cell viability.

| Parameter | Cell Line | Condition | Value | Reference |

| IC50 (NO Production) | RAW 264.7 | LPS-stimulated | 6.4 μM | |

| Cytotoxicity | RAW 264.7 | 24-hour incubation | > 80 μM |

Cellular Targets and Signaling Interactions

The primary cellular target of this compound is the inducible nitric oxide synthase (iNOS) protein. The mechanism of action is described as the "down-regulation" of the iNOS protein, which suggests that this compound may interfere with the expression of the NOS2 gene, the stability of its mRNA, or the translation or stability of the iNOS protein itself.

The induction of iNOS expression is a tightly regulated process involving several key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are activated by inflammatory stimuli and converge on the promoter of the NOS2 gene to initiate transcription. Therefore, it is plausible that this compound exerts its inhibitory effects by modulating one or more components of these upstream signaling cascades.

The NF-κB Signaling Pathway in iNOS Induction

The NF-κB pathway is a central regulator of inflammation and immunity. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, including NOS2, to induce their transcription.

The MAPK Signaling Pathways in iNOS Regulation

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are also crucial for the induction of iNOS. These pathways are activated by a variety of extracellular stimuli and regulate gene expression through the phosphorylation of transcription factors. The activation of JNK and p38 MAPK, in particular, has been shown to be necessary for IL-1β-induced iNOS expression. The specific roles and interplay of the different MAPK pathways in regulating iNOS can be cell-type and stimulus-dependent.

Experimental Protocols

The characterization of iNOS inhibitors like this compound typically involves a series of in vitro cellular assays. The following are detailed methodologies for key experiments cited in the context of iNOS inhibitor evaluation.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used as it reliably expresses iNOS upon stimulation.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the test compound (e.g., this compound) at various concentrations for a pre-incubation period (e.g., 1 hour). Subsequently, cells are stimulated with an inflammatory agent, typically LPS (e.g., 1 µg/mL), to induce iNOS expression. Control groups include untreated cells, cells treated with vehicle (e.g., DMSO), and cells stimulated with LPS in the absence of the test compound.

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and quantifiable breakdown product of NO in aqueous solutions.

-

Principle: The assay involves a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this salt couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that absorbs light at approximately 540 nm.

-

Procedure:

-

After the treatment period, collect the cell culture supernatant.

-

In a 96-well plate, add a specific volume of the supernatant (e.g., 50 µL).

-

Prepare a standard curve using known concentrations of sodium nitrite.

-